molecular formula C17H16N4O B2735892 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide CAS No. 691398-69-3

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B2735892
CAS No.: 691398-69-3
M. Wt: 292.342
InChI Key: XSMRLKCJBGUGPO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are widely used in the synthesis of other organic compounds, such as pesticides, veterinary drugs, dyes, and amine compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including this compound, is characterized by the presence of three nitrogen atoms and two carbon atoms . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole derivatives have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . They are synthesized from various nitrogen sources .

Scientific Research Applications

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids

A method described for detecting tritium (3H) in polyacrylamide gels through scintillation autography using X-ray film highlights the importance of derivatives similar to 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide in biochemical research. This technique, applicable for the detection of 35S and 14C as well, underscores the utility of triazole derivatives in enhancing the sensitivity of radioactive isotope detection in gel-based assays, thereby facilitating the study of protein and nucleic acid interactions and dynamics (Bonner & Laskey, 1974).

Cycloadditions of Lithium Alkynamides

The study on [2 + 2] cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles explores the chemical reactivity of triazole derivatives, providing insights into their potential applications in synthetic organic chemistry. Such reactions pave the way for the development of novel compounds with potential applications in medicinal chemistry and material science (Ghose & Gilchrist, 1991).

Triazole Analogues of 2-Aminobenzylamine

Research into 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted at various positions, by reducing the corresponding 4-amino-5-cyanotriazoles, obtained through specific reactions, shows the versatility of triazole compounds in generating analogues of biomedical interest. These findings contribute to the broader understanding of triazole derivatives as scaffolds for drug development, highlighting the chemical versatility and potential pharmacological applications of these compounds (Albert, 1970).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A study focusing on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds addresses the challenges of the Dimroth rearrangement in the chemistry of triazole derivatives. The development of such scaffolds is crucial for the preparation of peptidomimetics or biologically active compounds, demonstrating the role of triazole derivatives in the synthesis of complex organic molecules with potential therapeutic applications (Ferrini et al., 2015).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies are done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is generally safe when used and stored under appropriate conditions. It may cause irritation and damage to the eyes, skin, respiratory system, and digestive system. During use, contact with skin and eyes should be avoided, and good ventilation conditions should be ensured. It should also be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .

Properties

IUPAC Name

3,5-dimethyl-N,N-diphenyl-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-18-14(2)21(19-13)17(22)20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRLKCJBGUGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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